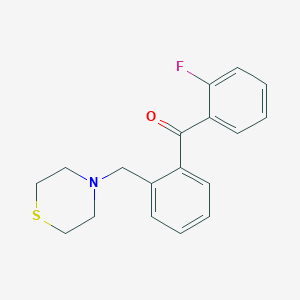

2-Fluoro-2'-thiomorpholinomethyl benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various fluorinated compounds has been explored in the provided papers. For instance, a method for synthesizing 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate has been developed, which has shown potential as an inhibitor of hepatitis B, demonstrating in vitro nanomolar inhibitory activity against HBV . Additionally, the synthesis of fluorophores based on aryl substituted benzo[1,2-b:4,3-b']dithiophenes and trithia helicenes has been achieved using Suzuki coupling, Wittig, or McMurry reactions, followed by photocyclization . A general synthesis method for benzo[1,2-b:4,5-b']dichalcogenophenes has also been reported, which includes the synthesis of thiophene, selenophene, and tellurophene homologues . Furthermore, the synthesis of fluorinated benzophenone derivatives has been explored as multipotent agents against Alzheimer's disease .

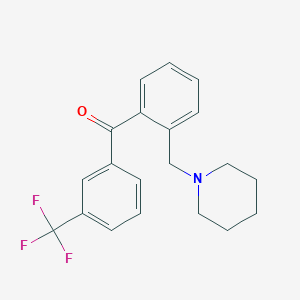

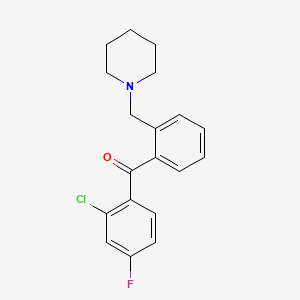

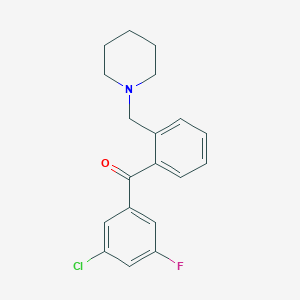

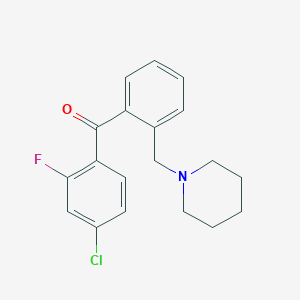

Molecular Structure Analysis

The molecular structures of the synthesized compounds have been characterized using various techniques. Single-crystal X-ray analysis revealed that the synthesized 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate exists in a monoclinic P21/c space group . Similarly, the X-ray crystal structure of dinaphthyl-substituted benzo[1,2-b:4,3-b']dithiophene was obtained to evaluate the photophysical properties of the compounds . The benzo[1,2-b:4,5-b']dichalcogenophenes were found to have completely planar molecular structures packed in a herringbone arrangement . The structure of (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone was confirmed by X-ray diffraction studies, revealing a monoclinic crystal system with specific conformations for the piperidine and morpholine rings .

Chemical Reactions Analysis

The reactivity of synthesized compounds towards various nucleophiles has been studied. For example, (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone undergoes Michael-type nucleophilic addition of sulfur- and oxygen-containing nucleophiles under both basic and acidic conditions . This provides a method for the functionalization of 2-acyl-benzo[b]thiophene derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds have been elucidated through various analyses. The photophysical properties of the synthesized fluorophores were evaluated, demonstrating that the optical properties can be tuned over the entire blue range . The physicochemical properties of benzo[1,2-b:4,5-b']dichalcogenophenes were studied using cyclic voltammetry and UV-vis spectra . The synthesis of fluorinated polythienothiophene-co-benzodithiophenes showed that fluorination affected the photovoltaic properties by lowering the HOMO and LUMO energy levels and widening the energy bandgap, which in turn influenced the power conversion efficiency of solar cells .

Scientific Research Applications

Alzheimer's Disease Research

2-Fluoro-2'-thiomorpholinomethyl benzophenone derivatives have been studied for their potential role in Alzheimer's disease research. A study by Belluti et al. (2014) focused on developing multipotent agents against β-secretase (BACE-1) and acetylcholinesterase (AChE), which are key targets in Alzheimer's disease. Their research found that certain derivatives exhibited micromolar potency against these targets, suggesting potential for anti-AD drug candidates.

Antimycobacterial Activity

Research into the antimicrobial activity of fluorinated benzophenone derivatives has been conducted, with a focus on combating microbial infections. Sathe et al. (2011) synthesized various derivatives showing promising anti-microbial activity, indicating their potential use in developing new antimicrobial agents.

Photochemistry and Material Science

Benzophenone photophores, including fluorinated derivatives, are extensively used in biological chemistry, bioorganic chemistry, and material science. Dormán et al. (2016) highlighted their unique photochemical properties for light-directed covalent attachment processes, useful in binding site mapping, proteome profiling, bioconjugation, and surface grafting.

Comparative Imaging in Medical Research

Fluorinated benzophenone-based compounds have been synthesized for comparative imaging studies, such as PET and SPECT imaging. Li et al. (2003) developed compounds for labeling biomolecules, which can be used in medical imaging and diagnostics.

Antitumor Activity

Some benzophenone derivatives, including those with morpholino and thiomorpholino groups, have shown antitumor activity. Kumazawa et al. (1997) observed potent cytotoxic activity against certain cancer cells and significant antitumor effects in animal models, suggesting potential for cancer treatment applications.

properties

IUPAC Name |

(2-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNOS/c19-17-8-4-3-7-16(17)18(21)15-6-2-1-5-14(15)13-20-9-11-22-12-10-20/h1-8H,9-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKGMEKKHMDKIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643830 |

Source

|

| Record name | (2-Fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898782-02-0 |

Source

|

| Record name | (2-Fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate](/img/structure/B1327273.png)